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This technical guide provides an in-depth analysis of the pharmacodynamics of AZD-1305, an

investigational antiarrhythmic agent that showed promise for the management of atrial

fibrillation (AF). AZD-1305 is a combined ion channel blocker with a unique atrial-predominant

electrophysiological profile.[1][2] This document will detail its mechanism of action, its effects in

various preclinical and clinical models of atrial fibrillation, and the experimental protocols

utilized in its evaluation. The development of AZD-1305 was ultimately discontinued due to an

unfavorable benefit-risk profile, specifically concerns about QT prolongation and torsades de

pointes (TdP).[3] However, the study of its pharmacodynamics provides valuable insights into

the complex electrophysiology of atrial fibrillation and the challenges of developing novel

antiarrhythmic therapies.

Mechanism of Action: A Multi-Ion Channel Approach
AZD-1305 exerts its antiarrhythmic effects by modulating several key cardiac ion channels. In

vitro studies have demonstrated that it blocks the rapid delayed rectifier potassium current

(IKr), the L-type calcium current (ICa-L), and the inward sodium current (INa).[4][5] This multi-

channel blockade contributes to its distinct electrophysiological properties.

The primary mechanism of action involves the blockade of the human ether-a-go-go-related

gene (hERG) potassium channel, which is responsible for the IKr current.[4] Inhibition of IKr

prolongs the action potential duration (APD) and increases the effective refractory period (ERP)

in both atrial and ventricular myocytes.[4] However, a key characteristic of AZD-1305 is its
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atrial-selective activity.[1][4] Studies have shown a greater inhibition of INa and IKr in atrial

myocytes compared to ventricular myocytes.[4] This atrial preference is advantageous as it

aims to suppress AF without significantly increasing the risk of ventricular proarrhythmias.[4]

The blockade of the late sodium current (INa-late) by AZD-1305 is another crucial aspect of its

pharmacodynamic profile.[5] This action helps to mitigate the proarrhythmic potential

associated with significant IKr blockade by preventing early afterdepolarizations (EADs) and

reducing beat-to-beat variability in APD.[4][5]
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Mechanism of Action of AZD-1305.
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Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data on the pharmacodynamics of AZD-
1305 from various preclinical and clinical studies.

Table 1: In Vitro Ion Channel Blocking Potency of AZD-1305

Ion Channel Preparation IC50 Reference

IKr (hERG) CHO cells

Not specified, but

potent blockade

observed

[5]

INa-late Dog Cardiomyocytes 4.3 µM [5][6]

INa-peak Dog Cardiomyocytes 66 µM [5][6]

ICa-L Not specified
Blockade contributes

to functional effects
[5]

Table 2: Electrophysiological Effects of AZD-1305 in Canine Models
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Parameter Preparation Concentration Effect Reference

Vmax (Atria)
Isolated Canine

Atria
3 µM -51 ± 10% [1][2]

Vmax

(Ventricles)

Isolated Canine

Ventricles
3 µM -31 ± 23% [1][2]

Action Potential

Duration (APD)

Canine Atria &

Ventricles
1-3 µM

Preferential

prolongation in

atria

[1]

Effective

Refractory

Period (ERP)

Canine Atria &

Ventricles
1-3 µM

Preferential

increase in atria
[1]

Conduction Time Canine Atria 1-3 µM Increased [1]

Diastolic

Threshold of

Excitation

Canine Atria 1-3 µM Increased [1]

Table 3: Efficacy of AZD-1305 in a Canine Model of Acetylcholine-Mediated Persistent Atrial

Fibrillation

Endpoint Concentration Result Reference

Prevention of AF

Induction
Not specified

Effectively prevented

induction in 5/5 atria
[1][2]

Termination of

Persistent AF
1 µM

Terminated AF in 2/6

atria
[1]

Termination of

Persistent AF
3 µM

Terminated AF in 7/8

atria
[1][2]

Table 4: Electrophysiological Effects of AZD-1305 in Humans (Post-Atrial Flutter Ablation)
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Parameter Dose Group 3
Effect (Mean
Increase)

Reference

Left Atrial Effective

Refractory Period
Ascending Doses 55 ms [7]

Right Atrial Effective

Refractory Period
Ascending Doses 84 ms [7]

Right Ventricular

Effective Refractory

Period

Ascending Doses 59 ms [7]

Paced QT Interval Ascending Doses 70 ms [7]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic

studies. The following sections describe the key experimental protocols used to evaluate AZD-
1305.

In Vitro Electrophysiology in Isolated Canine Myocytes
Objective: To determine the effects of AZD-1305 on individual ion currents in atrial and

ventricular myocytes.

Protocol:

Cell Isolation: Single atrial and ventricular myocytes were isolated from canine hearts using

enzymatic digestion.

Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record specific

ion currents.

Current Measurement:

INa: Sodium currents (both peak and late) were elicited by depolarizing voltage steps.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IKr: The rapid delayed rectifier potassium current was measured during repolarizing

voltage steps.

ICa-L: L-type calcium currents were recorded during depolarizing pulses.

Drug Application: AZD-1305 was applied at various concentrations to determine the

concentration-response relationship and calculate IC50 values.[1][5]

Coronary-Perfused Canine Atrial and Ventricular
Preparations
Objective: To assess the effects of AZD-1305 on action potentials and electrical conduction in

intact cardiac tissue.

Protocol:

Preparation: The right atrium or a portion of the left ventricle was dissected from a canine

heart and arterially perfused with Tyrode's solution.

Electrophysiological Recordings:

Action Potentials: Transmembrane action potentials were recorded using glass

microelectrodes from various locations within the tissue.

Conduction Time: Conduction velocity was measured by recording the time delay between

stimulation and recording at two different sites.

Effective Refractory Period (ERP): ERP was determined using the extrastimulus

technique.

Drug Perfusion: AZD-1305 was added to the perfusate at different concentrations (e.g., 1 µM

and 3 µM).[1]

Data Analysis: Changes in action potential duration (APD), maximum rate of rise of the

action potential upstroke (Vmax), ERP, and conduction time were measured before and after

drug application.[1]
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In Vivo Anesthetized Dog Model of Atrial Fibrillation
Objective: To evaluate the in vivo efficacy and electrophysiological effects of AZD-1305.

Protocol:

Animal Preparation: Anesthetized dogs were instrumented for electrocardiogram (ECG)

recording, blood pressure monitoring, and intracardiac catheter placement.

Electrophysiological Study:

Catheter Placement: Multielectrode catheters were placed in the right atrium and right

ventricle.

Baseline Measurements: Baseline heart rate, blood pressure, and intracardiac

electrograms were recorded. Atrial and ventricular ERPs and conduction times were

measured.

Drug Administration: AZD-1305 was administered intravenously.

Post-Drug Measurements: Electrophysiological parameters were reassessed at pseudo

steady-state plasma concentrations of the drug.[1]

AF Induction and Termination: In a separate set of experiments, persistent atrial fibrillation

was induced using acetylcholine and rapid atrial pacing. The ability of AZD-1305 to prevent

the induction of AF or to terminate ongoing AF was then evaluated.[1][2]

Human Invasive Cardiac Electrophysiology Study
Objective: To assess the cardiac electrophysiological and hemodynamic effects of AZD-1305 in

humans.

Protocol:

Patient Population: Patients who had undergone successful catheter ablation for atrial flutter

were enrolled.[7]
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Randomization: Patients were randomized to receive either placebo or one of four ascending

doses of AZD-1305.[7]

Electrophysiological Measurements:

Catheter Placement: Standard electrophysiology catheters were placed in the heart.

Baseline and Post-Infusion Measurements: Measurements were performed before and

approximately 20 minutes after the start of the infusion.[7]

Parameters Measured: Left and right atrial ERP, right ventricular ERP, and paced QT

interval were the primary endpoints. Atrial, atrioventricular nodal, and ventricular

conduction times were also assessed.[7]

Hemodynamic Monitoring: Intracardiac pressures and systemic blood pressure were

monitored throughout the study.[7]
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Conclusion
AZD-1305 demonstrated a novel and promising pharmacodynamic profile with atrial-

predominant electrophysiological effects, effectively suppressing atrial fibrillation in preclinical

models.[1][2] Its multi-ion channel blocking activity, particularly the combined inhibition of IKr

and INa, contributed to its efficacy.[4] However, the translation of these findings to the clinical

setting was hampered by a narrow therapeutic window, leading to significant QT prolongation

and the risk of TdP, which ultimately led to the discontinuation of its development.[3] The

comprehensive study of AZD-1305's pharmacodynamics has nevertheless provided the

scientific community with valuable knowledge regarding the complexities of atrial fibrillation and

the critical importance of balancing efficacy with ventricular safety in the development of new

antiarrhythmic drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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